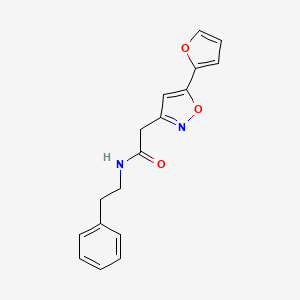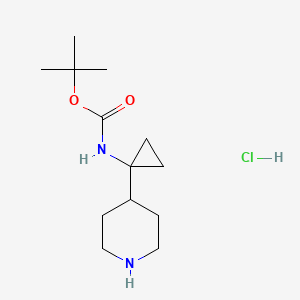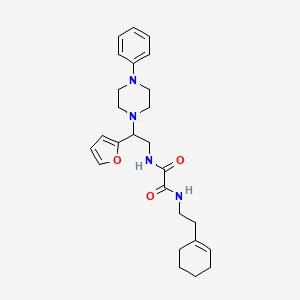
2-Fluoro-3-methoxypyridine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methoxypyridine-4-sulfonamide is a chemical compound with the CAS Number: 2490406-11-4 . It has a molecular weight of 206.2 and its IUPAC name is 2-fluoro-3-methoxypyridine-4-sulfonamide .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-methoxypyridine-4-sulfonamide is 1S/C6H7FN2O3S/c1-12-5-4 (13 (8,10)11)2-3-9-6 (5)7/h2-3H,1H3, (H2,8,10,11) .Aplicaciones Científicas De Investigación
Proton Exchange Membranes in Fuel Cells
Research into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, derived from similar sulfonamide compounds, demonstrates their potential as proton exchange membranes (PEMs) for fuel cell applications. These materials exhibit high proton conductivity, essential for efficient fuel cell operation, highlighting the relevance of sulfonamide derivatives in developing advanced materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Antitumor Agents
Sulfonamide drugs, including those structurally related to 2-Fluoro-3-methoxypyridine-4-sulfonamide, have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. Such compounds are under clinical development as antitumor agents, indicating the potential of sulfonamide derivatives in cancer therapy (Banerjee, Poddar, Mitra, Surolia, Owa, & Bhattacharyya, 2005).
Environmental Analysis
Sulfonamide compounds have been used in veterinary medicine due to their antimicrobial properties. Methods to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography (HPLC) have been established, reflecting the importance of sulfonamide derivatives in environmental and food safety analysis (Premarathne, Satharasinghe, Gunasena, Munasinghe, & Abeynayake, 2017).
Propiedades
IUPAC Name |
2-fluoro-3-methoxypyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O3S/c1-12-5-4(13(8,10)11)2-3-9-6(5)7/h2-3H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXQNVHENAPTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxypyridine-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2988539.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2988541.png)
![N-(2,6-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2988543.png)
![[(2R)-2-Aminobutyl]dimethylamine dihydrochloride](/img/structure/B2988544.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988545.png)

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)
![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)
